molecular formula C11H13N3O2 B2993662 ethyl (1H-benzimidazol-2-ylmethyl)carbamate CAS No. 887573-38-8

ethyl (1H-benzimidazol-2-ylmethyl)carbamate

Cat. No. B2993662
CAS RN: 887573-38-8
M. Wt: 219.244
InChI Key: KWTZPCXYWLUTKU-UHFFFAOYSA-N
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Description

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a white crystalline powder that belongs to the benzimidazole group of fungicides. It has a molecular formula of C11H13N3O2 .


Molecular Structure Analysis

The molecular structure of ethyl (1H-benzimidazol-2-ylmethyl)carbamate consists of a benzimidazole ring attached to a carbamate group . The InChI code for this compound is 1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) .


Chemical Reactions Analysis

Ethyl carbamate (EC) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . EC can also be formed post-distillation via the reaction of a volatile precursor, isocyanate, and ethanol both at ambient and elevated temperatures .

Scientific Research Applications

Antifungal Applications

Benzimidazole derivatives, including ethyl (1H-benzimidazol-2-ylmethyl)carbamate, are widely used as fungicides. They inhibit the growth of various fungi by interfering with microtubule formation, which is crucial for cell division. This application is significant in agriculture for protecting crops from fungal diseases .

Pharmacological Significance

These compounds have shown a wide range of pharmacological activities. Ethyl (1H-benzimidazol-2-ylmethyl)carbamate may be involved in research related to antineoplastic (anti-cancer) and antifilarial (anti-parasitic) activities, contributing to the development of new medications .

Mechanism of Action

Target of Action

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, primarily targets the liver, male germ cells, blood, and the thyroid gland . It is an aneugenic substance that, like other benzimidazoles, causes aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .

Mode of Action

The aneugenic effects of carbendazim are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Biochemical Pathways

Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Direct immunotoxicity, endocrine disruption, and inhibition of esterases activities have been introduced as the main mechanisms of carbamates-induced immune dysregulation .

Pharmacokinetics

After doses of 1000 mg/kg body weight, 10% to 15% of carbendazim was found in the faeces in the form of unchanged carbendazim

Result of Action

Carbendazim is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The pivotal study for risk assessment was a recent drinking water bioassay in mice . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .

Action Environment

It is known that humans and other non-target species are exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources, water, and/or through environmental/occupational settings due to inappropriate handling .

Safety and Hazards

Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .

Future Directions

There is ongoing research to refine mitigation strategies and develop methods to rapidly detect ethyl carbamate in the food supply . This includes optimizing distillation devices, adding copper wire, and genetic engineering of yeast .

properties

IUPAC Name

ethyl N-(1H-benzimidazol-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTZPCXYWLUTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1H-benzimidazol-2-ylmethyl)carbamate

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